molecular formula C23H24O10 B1249118 Spinonin

Spinonin

Cat. No. B1249118
M. Wt: 460.4 g/mol
InChI Key: UVBIDKJGBSKHAV-FHJOOOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinonin is a natural product found in Ononis spinosa with data available.

Scientific Research Applications

Spinonin's Chemical Structure and Activity

Spinonin, a novel glycoside identified from Ononis spinosa subsp. leiosperma, exhibits a unique chemical structure. It was discovered alongside other known compounds like isoflavonoid glycoside and pterocarpan. Despite its unique structure, spinonin showed inactivity against various human cancer cell lines and HIV-1 reverse transcriptase. However, it demonstrated weak activity against Pseudomonas aeruginosa (Kırmızıgül et al., 1997).

Spinonin in Traditional Medicine

In traditional medicine, particularly within Chinese practices, the seeds of Ziziphus spinosus Hu, known for containing compounds like spinonin, are used to treat conditions such as insomnia, neurasthenia, and physical emaciation. The studies on these seeds have identified various compounds including triterpenoid saponins, phenolic acids, and flavonoid compounds (Zeng et al., 1987).

Pharmacological Activities and Applications

Semen Ziziphi Spinosae, which contains spinonin, has been used for its sedative-hypnotic, anti-anxiety, antidepressant, anticancer, anti-inflammatory, and anti-Alzheimer's disease activities. Recent focus has been on its potential therapeutic effect on Alzheimer's disease, highlighting its significance in the development of new drugs and health foods for the prevention of AD (Wang et al., 2022).

Spinonin and Sleep Regulation

A study on the hypnotic effect of jujubosides, a major component of Semen Ziziphi Spinosae containing spinonin, observed significant improvements in total sleep and rapid eye movement (REM) sleep, especially during the day. The study suggests that the hypnotic effect of jujubosides might be influenced by circadian rhythms and the serotonergic system, indicating a potential use for spinonin in sleep regulation therapies (Cao et al., 2010).

properties

Product Name

Spinonin

Molecular Formula

C23H24O10

Molecular Weight

460.4 g/mol

IUPAC Name

(2R)-2-[(4-hydroxyphenyl)methyl]-5-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]furan-3-one

InChI

InChI=1S/C23H24O10/c24-10-19-20(28)21(29)22(30)23(33-19)32-16-8-13(26)5-6-14(16)17-9-15(27)18(31-17)7-11-1-3-12(25)4-2-11/h1-6,8-9,18-26,28-30H,7,10H2/t18-,19-,20-,21+,22-,23-/m1/s1

InChI Key

UVBIDKJGBSKHAV-FHJOOOADSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)C=C(O2)C3=C(C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)C=C(O2)C3=C(C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O

synonyms

spinonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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